4-iodo-1H-imidazole CAS number 71759-89-2 details
4-iodo-1H-imidazole CAS number 71759-89-2 details
An In-depth Technical Guide to 4-iodo-1H-imidazole (CAS: 71759-89-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-iodo-1H-imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and reactivity, conferred by the iodine substituent, make it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and key applications of 4-iodo-1H-imidazole, with a focus on its role in drug discovery and development.
Physicochemical Properties
4-iodo-1H-imidazole is an off-white to light yellow solid at room temperature.[1][2][3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Data for 4-iodo-1H-imidazole
| Property | Value | Reference(s) |
| CAS Number | 71759-89-2 | [1][2][4][5][6][7] |
| Molecular Formula | C₃H₃IN₂ | [1][2][4][5][6][7] |
| Molecular Weight | 193.97 g/mol | [1][4][5][6][7] |
| Appearance | Off-white to light yellow solid/powder | [1][2][3] |
| Melting Point | 135-138 °C | [8][9] |
| Boiling Point | 348.5 °C at 760 mmHg | [8] |
| Purity | Typically ≥95-99% (by HPLC) | [1][6][9][10] |
| Synonyms | 4-Iodoimidazole, 4(5)-Iodoimidazole, 5-Iodo-1H-imidazole | [1][2][3][6] |
| Storage | Store at 0-8 °C, protect from light | [1][2][3][6] |
Synthesis of 4-iodo-1H-imidazole
The synthesis of 4-iodo-1H-imidazole can be achieved through several routes. The most common methods involve either the direct, regioselective iodination of imidazole (B134444) or the synthesis of a poly-iodinated intermediate followed by selective deiodination.
Method 1: Direct Iodination of Imidazole
This method involves the reaction of imidazole with iodine in an aqueous alkaline solution. A co-solvent is often used to improve the solubility of iodine. This approach can lead to a mixture of mono- and di-iodinated products, necessitating careful control of reaction conditions and purification.[4][5]
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Preparation of Imidazole Solution: Dissolve imidazole (1.0 eq) and sodium hydroxide (B78521) (1.0 eq) in water at room temperature with stirring.[4][8]
-
Preparation of Iodine Solution: In a separate flask, dissolve sodium iodide (0.38 eq) and iodine (0.25 eq) in water at room temperature.[4][8]
-
Reaction: Cool the imidazole solution to 0 °C in an ice bath. Add the iodine solution dropwise to the imidazole solution. Maintain the reaction at 0 °C for 6-10 hours.[4][8]
-
Work-up and Isolation: After the reaction is complete, adjust the pH to 7-8 with concentrated hydrochloric acid to precipitate the product. Filter the crude product. The filtrate can be extracted with ethyl acetate (B1210297) to recover more product and unreacted imidazole.[4][8]
-
Purification: The crude 4-iodo-1H-imidazole is purified by recrystallization, typically from a mixed solvent system such as isopropanol/n-hexane or ethanol/water, to yield the pure product as white crystals.[4][8]
Caption: Workflow for the direct iodination of imidazole.
Method 2: Synthesis via 4,5-diiodo-1H-imidazole and Selective Deiodination
An alternative strategy involves the initial synthesis of 4,5-diiodo-1H-imidazole, followed by a selective deiodination at one of the iodine-bearing positions. This can offer better control and higher yields of the desired mono-iodinated product.[5]
-
Synthesis of 4,5-diiodo-1H-imidazole: React imidazole with an excess of iodine (e.g., 2.3 eq) in an alkaline solution (e.g., NaOH) to favor the formation of the di-iodinated product.[5]
-
Selective Deiodination: Dissolve the crude 4,5-diiodo-1H-imidazole in a suitable solvent like DMF. Add a reducing agent such as sodium sulfite (B76179) (Na₂SO₃). Heat the reaction mixture (e.g., to 100-110 °C) for several hours.[5][8]
-
Work-up and Purification: After the reaction, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization as described in Method 1.[8]
Caption: Two-step synthesis of 4-iodo-1H-imidazole via deiodination.
Spectroscopic Characterization
The structural confirmation of 4-iodo-1H-imidazole is typically performed using standard spectroscopic techniques.
Table 2: Spectroscopic Data for 4-iodo-1H-imidazole
| Technique | Key Features | Reference(s) |
| ¹H NMR | (DMSO-d₆) δ: ~7.23 (d, 1H), ~7.60 (d, 1H) | [5] |
| ¹³C NMR | (DMSO-d₆) δ: ~141.1, ~143.2 | [5] |
| IR (KBr) | Characteristic peaks for N-H, C=N, and C-H stretching and bending vibrations. | [5] |
| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z ≈ 194. | [5] |
Generalized Experimental Protocols for Spectroscopy
-
NMR Spectroscopy: A sample of 5-10 mg of 4-iodo-1H-imidazole is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent peak.
-
IR Spectroscopy: An infrared spectrum is obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation. Electron ionization (EI) is a common method for generating the mass spectrum, which reveals the molecular ion peak and a characteristic fragmentation pattern.
Applications in Research and Development
4-iodo-1H-imidazole is a valuable intermediate due to the reactivity of the C-I bond, which allows for further functionalization, typically through cross-coupling reactions like the Suzuki reaction.[4]
-
Pharmaceutical Development: It is a crucial building block in the synthesis of various pharmaceuticals, especially in the development of novel antifungal and antimicrobial agents.[1][11] The imidazole moiety is a key component of many biologically active molecules.[12][13][14][15]
-
Biochemical Research: This compound is utilized in studies involving enzyme inhibition and receptor binding, aiding in the elucidation of biological pathways.[1]
-
Material Science: The unique electronic properties of the iodo-imidazole scaffold are being explored for the creation of novel polymers and coatings with specific electrical and thermal characteristics.[1]
-
Agrochemical Chemistry: It is investigated for its potential role in the development of new herbicides and fungicides to improve crop protection.[1]
-
Drug Precursor: It serves as a precursor in the synthesis of more complex molecules, including some opioid analgesics and other therapeutic agents.[7][16][17]
Safety and Handling
4-iodo-1H-imidazole is classified as harmful and an irritant. Appropriate safety precautions must be taken during handling.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][8][9] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5][8][9][18] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5][8][9][18] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [5][8][9][18] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably in a fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Avoid breathing dust, fumes, or vapors.[8]
-
Wash hands thoroughly after handling.[8]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[3][6]
Conclusion
4-iodo-1H-imidazole (CAS 71759-89-2) is a synthetically versatile and commercially important chemical intermediate. Its well-defined physicochemical properties and established synthesis routes make it a readily accessible building block for a multitude of applications. For researchers in drug discovery and materials science, this compound offers a valuable scaffold for the development of novel molecules with tailored biological activities and functional properties. Proper handling and adherence to safety protocols are essential when working with this compound.
References
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